molecular formula C22H16Cl2N4O4S B2756648 3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 500267-05-0

3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide

Cat. No. B2756648
CAS RN: 500267-05-0
M. Wt: 503.35
InChI Key: VRFCOSBSIIUECG-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16Cl2N4O4S and its molecular weight is 503.35. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Compound Derivations

Research into closely related compounds often focuses on the synthesis of isoxazole and pyrazole derivatives due to their potential pharmacological activities. For example, Martins et al. (2002) detailed the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, demonstrating the versatility of isoxazole and pyrazole scaffolds in medicinal chemistry through one-pot synthesis methodologies (Martins et al., 2002). Such methodologies could be applicable to the synthesis and functionalization of the compound , highlighting its potential in creating diverse bioactive molecules.

Computational and Molecular Design

The rational design and synthesis of novel compounds, such as the one described, often involve computational structure-activity relationship studies. Singh et al. (2009) discussed the computational design and synthesis of novel compounds for protein kinase inhibition, underlining the importance of computational tools in understanding the interactions and properties of novel chemical entities (Singh et al., 2009). Similar approaches could be applied to study the interactions and potential biological targets of "3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide".

Crystallography and Molecular Interactions

Crystallographic studies provide insights into the molecular structure and interactions of compounds. Kumarasinghe et al. (2009) investigated the crystal structures of related pyrazole derivatives, highlighting the significance of X-ray analysis in determining the precise molecular conformation and potential for intermolecular interactions (Kumarasinghe et al., 2009). These structural insights are crucial for understanding the reactivity and binding affinities of novel compounds, including "3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide".

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O4S/c1-12-19(20(27-32-12)15-7-2-3-8-17(15)24)22(29)25-21-16-10-33(30,31)11-18(16)26-28(21)14-6-4-5-13(23)9-14/h2-9H,10-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFCOSBSIIUECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide

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